Cas no 2308466-46-6 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid)

2-(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid is a specialized fluorinated amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include an Fmoc-protected amine group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols, and a trifluorobutanoic acid moiety, which introduces steric and electronic effects for modulating peptide properties. The (3S)-configuration enhances stereochemical precision, making it valuable for constructing chiral peptidomimetics or bioactive compounds. The trifluoromethyl group improves metabolic stability and lipophilicity, aiding in drug design. This compound is particularly useful for researchers exploring fluorinated analogs to optimize pharmacokinetic or binding properties in targeted therapeutics.
2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid structure
2308466-46-6 structure
商品名:2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid
CAS番号:2308466-46-6
MF:C23H23F3N2O5
メガワット:464.434336900711
CID:6019756
PubChem ID:165584980

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid
    • 2308466-46-6
    • 2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
    • EN300-1576048
    • インチ: 1S/C23H23F3N2O5/c1-13(10-20(29)28-19(21(30)31)11-23(24,25)26)27-22(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t13-,19?/m0/s1
    • InChIKey: GQEKDIMYHUAYRD-YTJLLHSVSA-N
    • ほほえんだ: FC(CC(C(=O)O)NC(C[C@H](C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 464.15590632g/mol
  • どういたいしつりょう: 464.15590632g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 695
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1576048-1.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
1g
$3368.0 2023-06-04
Enamine
EN300-1576048-0.05g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
0.05g
$2829.0 2023-06-04
Enamine
EN300-1576048-2.5g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
2.5g
$6602.0 2023-06-04
Enamine
EN300-1576048-0.5g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
0.5g
$3233.0 2023-06-04
Enamine
EN300-1576048-5.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
5g
$9769.0 2023-06-04
Enamine
EN300-1576048-50mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
50mg
$2829.0 2023-09-24
Enamine
EN300-1576048-250mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
250mg
$3099.0 2023-09-24
Enamine
EN300-1576048-5000mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
5000mg
$9769.0 2023-09-24
Enamine
EN300-1576048-2500mg
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
2500mg
$6602.0 2023-09-24
Enamine
EN300-1576048-10.0g
2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4,4,4-trifluorobutanoic acid
2308466-46-6
10g
$14487.0 2023-06-04

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid 関連文献

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acidに関する追加情報

Comprehensive Overview of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid (CAS No. 2308466-46-6)

The compound 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid (CAS No. 2308466-46-6) is a specialized fluorinated amino acid derivative with significant applications in peptide synthesis and pharmaceutical research. Its unique structure, featuring a trifluorobutanoic acid moiety and a Fmoc-protected amino group, makes it a valuable building block for designing bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in drug discovery and bioconjugation, particularly in the development of targeted therapies and protease inhibitors.

One of the most searched questions in the field of organic chemistry and medicinal chemistry revolves around the synthesis and applications of fluorinated compounds. The incorporation of fluorine atoms into organic molecules, as seen in 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid, often enhances their metabolic stability and binding affinity. This aligns with the growing trend of fluorine chemistry in modern drug design, where researchers aim to improve pharmacokinetic properties and reduce off-target effects. The compound's CAS No. 2308466-46-6 is frequently queried in scientific databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

From a technical perspective, the Fmoc-protected amino acid segment in this molecule is critical for solid-phase peptide synthesis (SPPS). The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group, which can be selectively removed under mild basic conditions. This feature is particularly advantageous for constructing complex peptides and protein mimetics, a topic that has gained traction in biotechnology forums and AI-driven drug discovery platforms. The compound's trifluoromethyl group also contributes to its lipophilicity, a property often explored in central nervous system (CNS) drug development and membrane permeability studies.

In the context of green chemistry and sustainable synthesis, researchers are investigating eco-friendly methods to produce fluorinated building blocks like 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid. Recent advancements in catalytic fluorination and flow chemistry have made it possible to reduce waste and improve yields, addressing one of the top concerns in pharmaceutical manufacturing. The compound's CAS No. 2308466-46-6 is often associated with these innovative approaches, as highlighted in peer-reviewed journals and conference proceedings.

Another area of interest is the compound's potential role in biomarker discovery and diagnostic imaging. The trifluorobutanoic acid moiety can serve as a 19F NMR probe, enabling non-invasive tracking of molecular interactions in biological systems. This application is particularly relevant in cancer research and neurodegenerative disease studies, where precise molecular imaging is crucial. The integration of AI-powered data analysis tools has further amplified the utility of such compounds, allowing researchers to correlate structural features with biological activity more efficiently.

In summary, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4,4-trifluorobutanoic acid (CAS No. 2308466-46-6) represents a versatile tool in chemical biology and drug development. Its unique combination of Fmoc protection, fluorine substitution, and carboxylic acid functionality opens doors to diverse applications, from peptide engineering to therapeutic agent design. As the scientific community continues to explore precision medicine and next-generation therapeutics, compounds like this will undoubtedly play a pivotal role in shaping the future of healthcare innovation.

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